2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol
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Overview
Description
2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol is a complex organic compound that features a pyrimidine ring substituted with hydroxyphenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol typically involves multi-step organic reactions. One possible route could involve the condensation of 2-hydroxybenzaldehyde with a hydrazine derivative, followed by cyclization with a suitable pyrimidine precursor. Reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydrazine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol: can be compared with other hydrazone derivatives and pyrimidine-based compounds.
Hydroxyphenyl derivatives: Compounds with similar hydroxyphenyl groups may exhibit comparable reactivity and biological activity.
Pyrimidine derivatives: Compounds with pyrimidine rings are often studied for their medicinal properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(E)-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-methylhydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-11-18(22-19(21-13)15-8-4-6-10-17(15)25)23(2)20-12-14-7-3-5-9-16(14)24/h3-12,24-25H,1-2H3/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZJSZRKDXNQNZ-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)N=CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)/N=C/C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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